![molecular formula C15H14N2O2S B5535082 2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B5535082.png)
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide
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Overview
Description
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H14N2O2S It is a sulfonamide derivative that features a cyano group and a dimethylphenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting sulfonamide is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and minimize impurities. Solvent recovery and recycling are also integral parts of the industrial process to enhance sustainability and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and organometallic compounds. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: New cyano-substituted derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The sulfonamide moiety can mimic natural substrates, inhibiting enzyme activity or modulating receptor function. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
This compound: Similar in structure but with different substituents on the aromatic ring.
N-(2,4-dimethylphenyl)benzenesulfonamide: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
2-cyano-N-phenylbenzenesulfonamide: Lacks the dimethyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-14(12(2)9-11)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDQLHXIGLQQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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